molecular formula C10H11NO2S B11960205 S-(4-acetamidophenyl) ethanethioate CAS No. 946-94-1

S-(4-acetamidophenyl) ethanethioate

Cat. No.: B11960205
CAS No.: 946-94-1
M. Wt: 209.27 g/mol
InChI Key: DLMPBGQWSCETHR-UHFFFAOYSA-N
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Description

S-(4-Acetamidophenyl) ethanethioate is a stable aryl thioacetate that serves as a critical synthetic intermediate and odorless surrogate for thiols in advanced organic synthesis . Aryl thioacetates are highly valued in research for their role as air-stable precursors, which circumvent the handling difficulties associated with pungent and oxidation-prone thiols . This compound is particularly useful in transition metal-catalyzed cross-coupling reactions, such as palladium- or copper-catalyzed processes, for the construction of carbon-sulfur (C–S) bonds to produce diverse aryl sulfide derivatives . The strategic placement of the acetamido group on the phenyl ring enhances its utility, enabling its use as a key building block in the synthesis of complex, biologically active molecules and heterocyclic systems . A significant application is its role in the efficient, transition-metal-free synthesis of phenothiazine scaffolds, where it undergoes in-situ hydrolysis and cyclization with ortho-dihaloarenes . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

946-94-1

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

S-(4-acetamidophenyl) ethanethioate

InChI

InChI=1S/C10H11NO2S/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)

InChI Key

DLMPBGQWSCETHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 4-acetamidophenol (10 g, 1.0 equiv.) is combined with thioacetic acid (14 mL, 2.0 equiv.) and a catalytic amount of concentrated sulfuric acid (2 mL) in a 250 mL round-bottom flask. The mixture is heated at 60–70°C for 30 minutes in a water bath, facilitating nucleophilic acyl substitution. The acidic environment protonates the phenolic oxygen, enhancing its leaving group ability and enabling thioacetic acid to attack the electrophilic carbonyl carbon. After cooling, the product precipitates as a white solid, which is filtered, washed with ice-cold water, and dried under vacuum.

Key Parameters

  • Temperature: 60–70°C

  • Reaction Time: 30 minutes

  • Yield: ~70–75% (estimated based on analogous synthesis)

Limitations and Optimization

While this method is straightforward, over-acetylation of the acetamide group may occur if excess thioacetic acid is used. To mitigate this, stoichiometric control and gradual addition of thioacetic acid are recommended. Purification via recrystallization from ethanol/water mixtures improves purity.

Acyl Chloride-Based Synthesis with 4-Acetamidothiophenol

An alternative approach involves synthesizing 4-acetamidothiophenol first, followed by reaction with acetyl chloride. This two-step method, adapted from protocols for aryl thioesters, ensures higher regioselectivity.

Step 1: Synthesis of 4-Acetamidothiophenol

4-Acetamidophenol is converted to its thiophenol derivative via a Mitsunobu reaction or thiolation using phosphorus pentasulfide (P₂S₁₀). For instance, treatment with P₂S₁₀ in dry toluene under reflux for 6 hours yields 4-acetamidothiophenol.

Step 2: Thioester Formation with Acetyl Chloride

4-Acetamidothiophenol (1.0 equiv.) is dissolved in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv.) as a base. Acetyl chloride (1.2 equiv.) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. TEA neutralizes HCl byproduct, driving the reaction to completion.

Key Parameters

  • Solvent: Dichloromethane

  • Base: Triethylamine

  • Yield: ~65–70% (based on analogous reactions)

Advantages

This method avoids acidic conditions, preserving acid-sensitive functional groups. However, the need to handle malodorous thiophenols and moisture-sensitive reagents necessitates inert atmosphere techniques.

Coupling Agent-Mediated Synthesis

For high-yielding, room-temperature synthesis, coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed. This method, inspired by peptide coupling chemistry, activates the carboxylic acid derivative for thioester formation.

Procedure

4-Acetamidophenol (1.0 equiv.) is mixed with thioacetic acid (1.2 equiv.), DCC (1.5 equiv.), and DMAP (0.1 equiv.) in dry DCM. The reaction is stirred at 25°C for 24 hours, during which DCC facilitates the formation of an reactive O-acylisourea intermediate. Subsequent nucleophilic attack by the thiolate anion (generated in situ) yields the thioester. The byproduct dicyclohexylurea is removed by filtration, and the product is purified via column chromatography.

Key Parameters

  • Coupling Agents: DCC/DMAP

  • Solvent: Dry DCM

  • Yield: ~80–85% (reported for similar thioesters)

Applications and Scalability

This method is ideal for sensitive substrates due to mild conditions. However, the cost of coupling agents limits large-scale industrial use.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

Method Conditions Yield Purity Scalability
Acid-catalyzedH₂SO₄, 70°C70–75%ModerateHigh
Acyl chloride-basedTEA, 0°C to RT65–70%HighModerate
Coupling agent-mediatedDCC/DMAP, RT80–85%Very HighLow

Analytical Characterization

This compound is characterized by spectroscopic and chromatographic methods:

Spectroscopic Data

  • FTIR (KBr):

    • ν\nu 1685 cm1^{-1} (C=O stretch, acetamide)

    • ν\nu 1660 cm1^{-1} (C=O stretch, thioester)

    • ν\nu 1540 cm1^{-1} (N–H bend).

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ\delta 2.35 (s, 3H, CH3_3CO),

    • δ\delta 2.45 (s, 3H, SCH2_2CO),

    • δ\delta 7.45–7.60 (m, 4H, aromatic).

Chromatographic Purity

HPLC analysis with a C18 column and MeCN/H2_2O gradient (0–30% MeCN) shows >97% purity.

Applications in Organic Synthesis

This compound serves as a key intermediate in cesium carbonate-mediated phenothiazine synthesis. For example, reaction with ortho-dihaloarenes in dimethylformamide (DMF) at 100°C yields phenothiazines in 75–80% efficiency without transition-metal catalysts .

Chemical Reactions Analysis

Types of Reactions: S-(4-acetamidophenyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

S-(4-acetamidophenyl) ethanethioate serves as a building block in organic synthesis. Its unique structure allows for the generation of various derivatives that can be utilized in developing new materials and catalysts. The compound can undergo oxidation to produce sulfoxides or sulfones, reduction to yield thiols, and substitution reactions leading to derivatives with modified acetamido groups.

Biochemical Probing

In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins. Its interactions can elucidate biochemical pathways and mechanisms, making it valuable for understanding cellular processes. Research indicates that this compound may inhibit specific enzyme activities or disrupt critical protein interactions, contributing to its biological efficacy.

Medicinal Chemistry

The structural features of this compound allow for modifications that can enhance its pharmacokinetic and pharmacodynamic properties, positioning it as a candidate for drug development. Its potential antimicrobial and anticancer properties have been explored, indicating its suitability for further pharmaceutical research .

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various thioester derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .
  • Enzyme Interaction Studies : Research focusing on the interaction between this compound and specific enzymes demonstrated that the compound could act as an inhibitor, providing insights into its mechanism of action at the molecular level. Such studies are crucial for developing targeted therapies in medicinal chemistry.
  • Pharmaceutical Development : In a recent investigation into new drug candidates, this compound was evaluated for its anticancer properties. The findings revealed promising results in inhibiting cancer cell proliferation, highlighting its potential application in oncology .

Mechanism of Action

The mechanism of action of S-(4-acetamidophenyl) ethanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It is known to interact with thiol-containing enzymes, leading to the formation of covalent bonds and subsequent modulation of enzyme activity . The pathways involved in its mechanism of action include the inhibition of cyclooxygenase enzymes and the activation of transient receptor potential vanilloid 1 (TRPV1) receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares S-(4-acetamidophenyl) ethanethioate with six analogs, highlighting substituent effects on properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications/Activities
This compound 4-NHCOCH₃, SCOCH₃ C₁₀H₁₁NO₂S 209.27 ~2.8* 88.19 Hypolipidemic activity
S-(3-Acetamidophenyl) ethanethioate 3-NHCOCH₃, SCOCH₃ C₁₀H₁₁NO₂S 209.27 ~2.8* 88.19 Biomass-derived bioactives
S-(4-Ethynylphenyl) ethanethioate 4-C≡CH, SCOCH₃ C₁₀H₈O₂S 192.23 2.90 59.44 Molecular wire synthesis
S-(4-Nitrophenylmethyl) ethanethioate 4-NO₂ (benzyl), SCOCH₃ C₉H₉NO₃S 211.24 2.90 88.19 High reactivity (electron-deficient)
S-(4-Acetylphenyl) ethanethioate 4-COCH₃, SCOCH₃ C₁₀H₁₀O₂S 194.25 2.53 59.44 Intermediate in organic synthesis
S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate 4-Cl, SCOCH₃ (butyl chain) C₁₂H₁₃ClO₂S 256.75 3.58 59.44 Not specified

*Estimated based on structural similarity.

Key Observations:
  • Substituent Position : The 3-acetamido isomer () shares identical molecular weight and LogP with the 4-acetamido target compound but may differ in bioactivity due to steric and electronic effects.
  • Electron-Donating vs. Withdrawing Groups : The nitro group in S-(4-nitrophenylmethyl) ethanethioate increases reactivity compared to the acetamido group, making it suitable for electrophilic reactions .
  • Lipophilicity : The chlorophenyl derivative (LogP 3.58) is more hydrophobic than the target compound, suggesting better membrane permeability but lower aqueous solubility .

Q & A

(Basic) What are the standard synthetic routes for S-(4-acetamidophenyl) ethanethioate, and what reaction conditions are critical for success?

This compound is commonly synthesized via Cu(0)-catalyzed Ullmann condensation using precursors like sodium 1-amino-4-bromo-anthraquinone-2-sulphonate and S-(4-aminophenyl) ethanethioate. Key conditions include microwave heating (120°C) in phosphate buffer for 20 minutes to ensure efficient coupling . Alternatively, Sonogashira cross-coupling with 2,3-dibromonorbornadiene introduces ethynyl-phenyl groups under palladium/copper catalysis, requiring anhydrous conditions to prevent degradation of the thioester moiety .

(Basic) Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Critical techniques include:

  • NMR spectroscopy : Compare 1H/13C NMR peaks with literature data (e.g., δ ~2.3 ppm for acetyl protons) .
  • IR spectroscopy : Confirm thioester C=O stretches at ~1706 cm⁻¹ and S–C bonds at ~616 cm⁻¹ .
  • UV-Vis : Monitor λmax at ~276–366 nm for electronic transitions in conjugated systems .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
    Always cross-reference data with published spectra for consistency .

(Advanced) How can researchers optimize reaction yields when integrating this compound into molecular wires or phthalocyanines?

Optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20 minutes vs. hours) and improves yields by 15–20% .
  • Catalyst tuning : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates .
  • Degradation control : Conduct reactions under inert atmospheres to prevent thioester hydrolysis .

(Advanced) How should researchers resolve contradictions in analytical data (e.g., NMR shifts, purity discrepancies)?

Methodological steps:

  • Reproducibility checks : Replicate synthesis and characterization under identical conditions .
  • Statistical analysis : Apply t-tests or ANOVA to assess significance of deviations in melting points or λmax values .
  • Cross-validation : Compare with independent techniques (e.g., HPLC purity vs. NMR integration) .
  • Literature benchmarking : Align observed IR stretches (e.g., 1706 cm⁻¹) with structurally similar thioesters .

(Basic) What are the stability considerations for storing this compound in laboratory settings?

  • Temperature : Store at –20°C in airtight containers to prevent thermal decomposition .
  • Solubility : Note limited aqueous solubility (<9.5 mg/L at 25°C); use DMSO or ethanol for stock solutions .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the thioester group .

(Advanced) What methodologies enable the application of this compound in self-assembling electronic materials?

  • Anchor group design : Attach thioester moieties to norbornadiene or phthalocyanine cores via Sonogashira coupling for Au{111} surface binding .
  • Spectroscopic monitoring : Use UV-Vis (e.g., λmax shifts from 338–701 nm) to track electronic changes during self-assembly .
  • STM/AFM validation : Image monolayer formation to assess structural integrity .

(Basic) How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Detailed protocols : Document exact equivalents (e.g., 1.2 eq. Pd catalyst), heating rates, and purification steps (e.g., column chromatography with 3:7 EtOAc/hexane) .
  • Batch testing : Synthesize small batches to identify variability sources (e.g., moisture in solvents) .
  • Yield reporting : Include mass balances and side-product profiles (e.g., HPLC traces) in supplementary data .

(Advanced) What strategies mitigate challenges in quantifying this compound in complex matrices (e.g., biological samples)?

  • Sample preparation : Use SPE cartridges for selective extraction from aqueous phases .
  • Chromatography : Employ reverse-phase HPLC with UV detection at 255–276 nm for high sensitivity .
  • Internal standards : Spike with deuterated analogs (e.g., acetamidophenyl-d10) to correct for matrix effects .

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